2-(3-Cyano-1-pyrrolyl)phenol
Description
2-(3-Cyano-1-pyrrolyl)phenol is a heteroaromatic compound comprising a phenol (hydroxyphenyl) moiety linked to a pyrrole ring substituted with a cyano (-CN) group at the 3-position. Its molecular formula is C₁₁H₈N₂O, with a theoretical molecular weight of 200.20 g/mol. The cyano group confers electron-withdrawing properties, while the phenol moiety enhances solubility in polar solvents and enables hydrogen bonding.
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c12-7-9-5-6-13(8-9)10-3-1-2-4-11(10)14/h1-6,8,14H |
InChI Key |
OFINYGDLXWTBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=C2)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include pyrrole derivatives with cyano substituents and aryl/phenol linkages. A notable example is Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) (), which shares the 3-cyano-pyrrole motif but differs significantly in complexity and substituents.
Key Differences :
- Complexity: Compound 7c features a dipyrrole system with multiple substituents (methyl, phenyl, amino), whereas the target compound is monocyclic.
- Solubility: The phenol group in this compound likely enhances polar solvent compatibility compared to 7c’s ester-dominated hydrophobicity.
- Reactivity: The amino and ester groups in 7c enable nucleophilic and hydrolytic reactions, absent in the simpler target compound.
Spectroscopic and Analytical Data
- NMR Spectroscopy: Compound 7c exhibits distinct ¹³C NMR signals for the cyano carbon (δ 148.70 ppm) and aromatic carbons (δ 124–164 ppm) . The target compound’s phenol group would likely deshield adjacent carbons, shifting signals upfield compared to 7c.
- Mass Spectrometry :
- 7c shows a molecular ion peak at m/z 362 , consistent with its higher molecular weight. The target compound’s simpler structure would yield a lower molecular ion (e.g., m/z ~200).
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